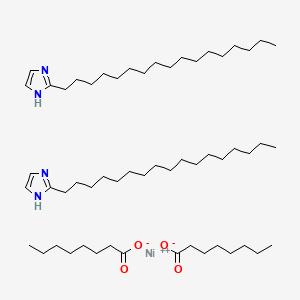
3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is a flavonoid derivative known for its multiple hydroxyl groups and a piperidinomethyl substitution. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a flavanone backbone, which is then subjected to hydroxylation to introduce the hydroxyl groups at the 3, 3’, 4’, 5, and 7 positions.
Piperidinomethyl Substitution:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavanones.
科学研究应用
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, and it is studied for its effects on cellular oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation or cancer progression.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar hydroxylation patterns but lacking the piperidinomethyl group.
Kaempferol: Another flavonoid with a similar structure but different substitution patterns.
Uniqueness
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is unique due to its piperidinomethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
This detailed article provides a comprehensive overview of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
57355-30-3 |
|---|---|
分子式 |
C21H24ClNO7 |
分子量 |
437.9 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(piperidin-1-ium-1-ylmethyl)-2,3-dihydrochromen-4-one;chloride |
InChI |
InChI=1S/C21H23NO7.ClH/c23-13-5-4-11(8-15(13)25)20-19(28)18(27)17-16(26)9-14(24)12(21(17)29-20)10-22-6-2-1-3-7-22;/h4-5,8-9,19-20,23-26,28H,1-3,6-7,10H2;1H |
InChI 键 |
AUDDRMROQQPJDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](CC1)CC2=C3C(=C(C=C2O)O)C(=O)C(C(O3)C4=CC(=C(C=C4)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)





